L-DCVC vs. D-DCVC: Quantifying Stereospecific Nephrotoxic Potency in Rabbit Renal Cortical Slices
The L-isomer of DCVC exhibits quantifiably greater nephrotoxic potency than its D-counterpart in an ex vivo model of renal injury. In rabbit renal cortical slices, both isomers produced dose- and time-dependent decreases in intracellular K+ content and lactate dehydrogenase (LDH) activity, but the L-form was consistently more potent [1]. Histopathological analysis revealed that L-DCVC induced an initial S3 segment-specific lesion at a concentration of 10⁻⁵ M after 12 hours, whereas the D-isomer required a ten-fold higher concentration of 10⁻⁴ M to produce a comparable lesion within 8 hours [1].
| Evidence Dimension | Concentration required to induce an initial S3 proximal tubular lesion |
|---|---|
| Target Compound Data | 10⁻⁵ M (12 h) |
| Comparator Or Baseline | D-DCVC at 10⁻⁴ M (8 h) |
| Quantified Difference | 10-fold lower concentration required for L-DCVC |
| Conditions | Rabbit renal cortical slice system, in vitro |
Why This Matters
Procuring the incorrect stereoisomer can lead to a 10-fold underestimation of nephrotoxic potential in experimental systems, critically impacting data interpretation and safety assessments.
- [1] Wolfgang, G., et al. (1989). In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine. Toxicology, 58(1), 33-42. View Source
